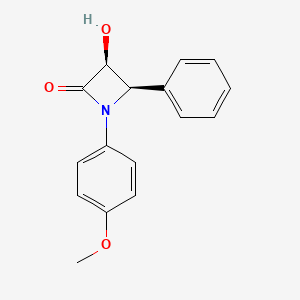

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Description

(3S,4R)-3-Hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by its stereospecific configuration (3S,4R), a hydroxy group at position 3, a 4-methoxyphenyl substituent at position 1, and a phenyl group at position 4. This compound is of significant interest in medicinal chemistry due to the β-lactam scaffold’s prevalence in antibiotics and enzyme inhibitors. Its stereochemistry and substituent arrangement influence its physicochemical properties, biological activity, and synthetic applications.

Properties

IUPAC Name |

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-20-13-9-7-12(8-10-13)17-14(15(18)16(17)19)11-5-3-2-4-6-11/h2-10,14-15,18H,1H3/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOHXQPVCMMHRO-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2[C@@H]([C@@H](C2=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

Racemic 1-(4-methoxyphenyl)-3-acetoxy-4-phenylazetidin-2-one is subjected to enzymatic hydrolysis using lipase-PS (from Pseudomonas cepacia) in phosphate buffer (pH 7.2). The enzyme selectively hydrolyzes the (3R,4S)-enantiomer, leaving the desired (3S,4R)-enantiomer intact.

Data Table

| Parameter | Value |

|---|---|

| Enzyme | Lipase-PS |

| Solvent | Phosphate buffer (pH 7.2) |

| Temperature | 25–30°C |

| Yield (desired enantiomer) | 45–50% |

| Enantiomeric Excess (ee) | >98% |

| Reference |

Advantages : Eco-friendly, avoids harsh conditions.

Limitations : Moderate yield due to racemic starting material.

Staudinger Reaction with Chiral Imines

Methodology

A chiral imine, synthesized from 4-methoxyaniline and benzaldehyde, reacts with acetoxyacetyl chloride in a [2+2] cycloaddition. Tin(II) triflate and N-ethylpiperidine catalyze the reaction, forming the β-lactam ring with stereochemical control.

Data Table

| Parameter | Value |

|---|---|

| Catalyst | Sn(OTf)₂, N-ethylpiperidine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 0°C |

| Yield | 70–75% |

| Diastereomeric Ratio (dr) | 9:1 (trans:cis) |

| Reference |

Advantages : High diastereoselectivity.

Limitations : Requires low temperatures and moisture-free conditions.

Asymmetric Dihydroxylation and Cyclization

Methodology

Trans-cinnamide derivatives undergo Sharpless asymmetric dihydroxylation (AD) using AD-mix-β, yielding vicinal diols. Subsequent bromoacetylation and intramolecular cyclization form the β-lactam ring.

Data Table

| Parameter | Value |

|---|---|

| Oxidizing Agent | AD-mix-β (K₂OsO₂(OH)₄) |

| Solvent | t-BuOH/H₂O (1:1) |

| Temperature | 0°C |

| Yield | 51% (over 5 steps) |

| Enantiomeric Excess (ee) | 94–96% |

| Reference |

Advantages : High enantiocontrol; adaptable to scale-up.

Limitations : Multi-step synthesis reduces overall efficiency.

Asymmetric Hydroformylation

Methodology

4-Vinylazetidin-2-one undergoes rhodium-catalyzed hydroformylation with (2S,4S)-diphosphine ligands, introducing a formylethyl group with (R)-configuration. Subsequent oxidation yields the hydroxy group.

Data Table

| Parameter | Value |

|---|---|

| Catalyst | Rhodium complex + (2S,4S)-diphosphine |

| Pressure | 10–15 atm (CO/H₂) |

| Temperature | 60–80°C |

| Yield | 85–90% |

| Reference |

Advantages : High regioselectivity and yield.

Limitations : Requires specialized ligands and high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Key Limitation |

|---|---|---|---|---|

| Lipase-Mediated Resolution | 45–50 | >98 | Eco-friendly, mild conditions | Moderate yield |

| Staudinger Reaction | 70–75 | 95 | High diastereoselectivity | Low-temperature sensitivity |

| Asymmetric Dihydroxylation | 51 | 94–96 | Scalable | Multi-step synthesis |

| Hydroformylation | 85–90 | 99 | High regioselectivity | Expensive catalysts |

Industrial-Scale Considerations

The enzymatic resolution (Method 1) and hydroformylation (Method 4) are preferred for large-scale production due to scalability and compatibility with continuous processes. Recent patents highlight cost reductions via immobilized lipases and recyclable rhodium catalysts.

Emerging Techniques

Chemical Reactions Analysis

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Major products formed from these reactions include ketones, alcohols, amines, and substituted aromatic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and is characterized by its azetidinone structure, which contributes to its biological activity. The presence of the 4-methoxyphenyl group is critical for its interaction with biological targets.

In Vitro Studies

Numerous studies have evaluated the anticancer properties of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one:

- Breast Cancer Cell Lines : The compound has shown potent antiproliferative effects in various breast cancer cell lines, including MCF-7 and MDA-MB-231. For instance, one study reported an IC50 value of 0.034 µM in MCF-7 cells, indicating high efficacy comparable to established chemotherapeutics .

- Mechanistic Insights : Immunofluorescence studies confirmed that the compound induces mitotic catastrophe by disrupting microtubule formation. It also promotes apoptosis by modulating pro-apoptotic and anti-apoptotic protein expressions .

Comparative Efficacy

A comparative analysis with other compounds revealed that this compound possesses similar or superior activity to other azetidinones and microtubule-targeting agents:

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 0.034 | MCF-7 | Tubulin polymerization inhibition |

| Combretastatin A-4 | 0.031 | MDA-MB-231 | Tubulin polymerization inhibition |

| Other analogs | Varies | Various | Varies (primarily tubulin-related) |

Case Studies and Research Findings

- Study on Tubulin Inhibition : A study focused on the structural analogs of Combretastatin A-4 demonstrated that compounds with similar azetidinone structures effectively inhibited tubulin polymerization and showed significant antiproliferative activity in breast cancer models .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and tubulin. These studies suggest that the compound can effectively bind to the colchicine site, leading to disruption of microtubule dynamics .

Mechanism of Action

The mechanism of action of (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and aromatic groups facilitate binding to active sites, influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 3

The hydroxy group at position 3 distinguishes the target compound from analogs with alternative substituents. Key examples include:

Stereochemical Comparisons

The (3S,4R) configuration contrasts with the (3R,4S) isomer, (3R,4S)-3-hydroxy-4-phenylazetidin-2-one:

Substituent Variations at Position 1

The 4-methoxyphenyl group at position 1 is compared to other aryl or alkyl groups:

- 4-Methoxyphenyl vs. Benzoyl : The methoxy group improves solubility compared to benzoyl, which may favor membrane permeability .

Biological Activity

(3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, also known as Docetaxel Impurity 15, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₆H₁₅NO₃

- Molar Mass : 269.3 g/mol

- CAS Number : 146924-91-6

The compound exhibits its biological activity primarily through interactions with cellular pathways involved in cancer proliferation and apoptosis. It is hypothesized to destabilize microtubules, similar to other azetidinone derivatives, which may lead to inhibited cell division and increased apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of breast cancer cells (MCF-7) and other tumor types.

Mechanistic Studies

The compound's mechanism of action was studied through various assays:

- Cell Viability Assays : MTT assays indicated a dose-dependent decrease in cell viability in treated cell lines.

- Apoptosis Detection : Flow cytometry showed increased annexin V positivity in treated cells, indicating apoptosis induction.

- Microtubule Dynamics : The compound was found to disrupt microtubule formation, leading to mitotic arrest.

Case Study 1: Breast Cancer Treatment

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell proliferation compared to untreated controls. The study utilized different concentrations of the compound over 72 hours.

Case Study 2: Synergistic Effects with Other Agents

A combination treatment study demonstrated that when this compound was used alongside established chemotherapeutics like doxorubicin, there was a marked increase in cytotoxicity against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3S,4R)-3-hydroxy-1-(4-methoxyphenyl)-4-phenylazetidin-2-one, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound can be synthesized via β-lactam ring formation, such as the Staudinger reaction between imines and ketenes. Evidence from similar azetidinones (e.g., 1-(4-methoxyphenyl)-4-(3-nitrophenyl)-3-phenoxyazetidin-2-one) highlights the use of chiral auxiliaries or catalysts to control stereochemistry . For example, hydrogenation of intermediates with 2,3-diazetidinone derivatives (as in ) may be adapted. Reaction temperature, solvent polarity (e.g., THF vs. DCM), and catalysts (e.g., Lewis acids like BF₃·OEt₂) critically affect enantiomeric excess.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this β-lactam derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment, as demonstrated in studies of structurally related azetidinones . High-resolution NMR (¹H/¹³C, COSY, NOESY) resolves diastereotopic protons and confirms substituent positions. Mass spectrometry (HRMS) validates molecular weight, while HPLC with chiral columns assesses enantiopurity. For example, used SC-XRD to confirm the (S,R) configuration in a similar compound, achieving an R factor of 0.059 .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Rigorous analytical profiling (e.g., HPLC-MS for purity >98%, chiral chromatography for enantiomeric excess) is essential . Comparative studies under standardized protocols (e.g., enzyme inhibition assays with positive controls) should be conducted. emphasizes the use of pharmacopeial standards to validate analytical methods .

Q. What strategies are effective for controlling stereoselectivity during the synthesis of the (3S,4R) configuration?

- Methodological Answer : Chiral catalysts (e.g., cinchona alkaloids) or enantiopure starting materials can direct stereochemistry. For instance, describes a compound with a methoxyphenyl-substituted azetidinone where SC-XRD confirmed stereochemistry post-synthesis . Asymmetric hydrogenation or kinetic resolution during ring closure may also enhance selectivity. Computational modeling (e.g., DFT) can predict transition states to optimize reaction pathways.

Q. What mechanistic insights exist for the β-lactam ring formation in this compound’s synthesis?

- Methodological Answer : The Staudinger mechanism involves [2+2] cycloaddition between an imine and a ketene, forming the β-lactam ring. ’s synthesis of a related thioquinazolinone via hydrogenation suggests potential intermediates like enamines or zwitterionic species . Isotopic labeling (e.g., ¹³C-tracing) and in situ FTIR can monitor reaction progress and identify rate-limiting steps.

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculates thermodynamic stability of stereoisomers and transition states. Molecular docking (using software like AutoDock Vina) can predict binding affinities to targets like penicillin-binding proteins (PBPs) or β-lactamases. ’s PROTAC design principles, involving steric and electronic complementarity, are applicable here .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.